N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Description

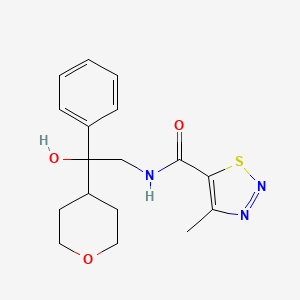

This compound belongs to the 1,2,3-thiadiazole carboxamide family, characterized by a sulfur- and nitrogen-containing heterocyclic core. Its structure includes a 4-methyl-1,2,3-thiadiazole-5-carboxamide backbone linked to a hydroxy-substituted ethyl group bearing phenyl and tetrahydro-2H-pyran-4-yl moieties.

Properties

IUPAC Name |

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-methylthiadiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3S/c1-12-15(24-20-19-12)16(21)18-11-17(22,13-5-3-2-4-6-13)14-7-9-23-10-8-14/h2-6,14,22H,7-11H2,1H3,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWIXNYPORKWRKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NCC(C2CCOCC2)(C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : C18H21N3O4S

- Molecular Weight : 373.44 g/mol

- CAS Number : 2034239-97-7

| Property | Value |

|---|---|

| Boiling Point | Predicted 567.8 °C |

| Density | 1.221 g/cm³ |

| pKa | 13.29 |

The biological activity of this compound can be attributed to its interaction with various biological targets. The thiadiazole ring is known for its ability to interact with enzymes and receptors, contributing to its pharmacological effects. Specifically, the compound exhibits:

- Antimicrobial Activity : Thiadiazole derivatives have shown potent antibacterial and antifungal properties. The incorporation of sulfur and nitrogen heteroatoms enhances their interaction with microbial enzymes, disrupting vital cellular processes .

- Anticancer Properties : Studies indicate that thiadiazole compounds can inhibit cell proliferation in various cancer cell lines, including lung carcinoma (A549) and breast carcinoma (T47D). The mechanism often involves apoptosis induction and disruption of microtubule assembly, affecting cell cycle progression .

- Anti-inflammatory Effects : The compound has been linked to the modulation of inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Anticancer Activity

A study by Evren et al. (2019) demonstrated that thiadiazole derivatives exhibited significant cytotoxicity against A549 human lung adenocarcinoma cells with IC50 values ranging from 0.20 to 0.25 μM depending on the substituents on the thiadiazole ring . The presence of electron-donating groups at specific positions on the phenyl ring was crucial for enhancing anticancer activity.

Antimicrobial Efficacy

Research has shown that compounds similar to this compound possess strong antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a derivative demonstrated an IC50 value of 33 nM against E. coli DNA gyrase, highlighting its potential as a lead compound for antibiotic development .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

The thiadiazole moiety is known for its antimicrobial properties. Research indicates that compounds containing the thiadiazole structure exhibit significant activity against various bacterial and fungal strains. For instance, derivatives of thiadiazole have been synthesized and tested for their efficacy against pathogenic microorganisms, demonstrating promising results in inhibiting growth and proliferation .

Anticancer Properties

Several studies have highlighted the anticancer potential of thiadiazole derivatives. The compound has shown effectiveness in inducing apoptosis in cancer cells. In vitro studies have reported that certain analogs exhibit cytotoxicity against various cancer cell lines, including melanoma and breast cancer cells. The structure-activity relationship (SAR) analysis suggests that the presence of specific substituents on the thiadiazole ring enhances its anticancer activity .

Neuroprotective Effects

Research has also explored the neuroprotective effects of thiadiazole derivatives. Compounds similar to N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide have been investigated for their potential to protect neuronal cells from oxidative stress and neurodegeneration. This application is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's .

Agricultural Applications

Pesticidal Activity

Thiadiazole derivatives have been evaluated for their pesticidal properties. Studies indicate that these compounds can act as effective fungicides and insecticides, providing a means to control agricultural pests while minimizing environmental impact. The mechanism often involves disrupting metabolic processes in pests or pathogens .

Plant Growth Regulators

Certain thiadiazole compounds are being researched for their role as plant growth regulators. These substances can influence plant growth patterns, enhance resistance to stressors, and improve yield in crops. The specific actions may include modulating hormonal pathways or enhancing nutrient uptake .

Material Science

Polymer Chemistry

The incorporation of thiadiazole derivatives into polymer matrices has been explored to enhance material properties such as thermal stability and mechanical strength. These modifications can lead to the development of advanced materials suitable for various industrial applications .

Sensors and Electronics

Thiadiazole-based compounds are being investigated for their potential use in electronic devices, particularly in sensor technology. Their unique electronic properties make them suitable candidates for applications in organic semiconductors and photovoltaic cells .

Case Studies

Comparison with Similar Compounds

Structural Analogues

BTP2 (YM-58483)

- Structure : N-{4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide.

- Key Features : Shares the 4-methyl-1,2,3-thiadiazole-5-carboxamide core but differs in the N-substituent (bis-trifluoromethyl pyrazole phenyl vs. hydroxy-phenyl-tetrahydropyran ethyl).

- Activity : Potent SOCE inhibitor (IC50 ~10–100 nM) with applications in T-cell activation and cardiac dysfunction studies .

EBF Analogues ()

- Examples :

- 8d : N-((E)-3,7-dimethyl-2,6-octadien-1-yl)-N-(2-naphthyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide.

- 8l/m : N-((E)-3,7-dimethyl-2,6-octadien-1-yl)-N-(4/5-methyl-pyridin-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide.

- Key Features : Replace unstable conjugated double bonds in (E)-β-farnesene with 1,2,3-thiadiazole.

- Activity : Insecticidal (LC50: 8.4–31.7 µg/mL) and repellent (61–63% efficacy) against Myzus persicae, outperforming the lead compound (E)-β-farnesene .

Pyridinyl-1,3,4-thiadiazole-2-carboxamides ()

- Examples :

- 18j : N-(3,5-dimethoxyphenyl)-5-(pyridin-4-yl)-1,3,4-thiadiazole-2-carboxamide (mp 179–180°C).

- 18o : N-(4-fluorophenyl)-5-(pyridin-3-yl)-1,3,4-thiadiazole-2-carboxamide (mp 200–202°C).

- Key Features : 1,3,4-thiadiazole isomer with pyridinyl substituents.

Thiazole-5-carboxamides ()

- Examples : Substituted 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamides.

- Key Features : Thiazole core instead of thiadiazole.

- Activity : Demonstrated in receptor-binding assays (statistical significance: p<0.05–0.001), likely targeting kinases or metabolic enzymes .

Functional and Pharmacological Comparisons

Table 1: Key Comparative Data

CM = carboxamide; THP = tetrahydro-2H-pyran.

Key Observations:

Heterocycle Impact: Thiadiazoles (1,2,3- or 1,3,4-) exhibit distinct electronic profiles compared to thiazoles, influencing target selectivity. The 1,2,3-thiadiazole core in the target compound and BTP2 may enhance electrophilicity for covalent interactions with CRAC channels .

Substituent Effects :

- The hydroxy-phenyl-THP-4-yl group in the target compound introduces steric bulk and hydrophilicity, possibly improving solubility over BTP2’s lipophilic bis-trifluoromethyl pyrazole .

- In EBF analogues, branched alkenyl and aromatic substituents (e.g., naphthyl, pyridinyl) correlate with insecticidal potency, suggesting similar structure-activity trends for the target compound .

Pharmacological Divergence: Despite shared cores, applications vary: BTP2 targets immunology/cardiology, while EBF analogues address pest control. This highlights substituent-driven functional specialization .

Preparation Methods

Visible-Light-Promoted Thiadiazole Formation

The 1,2,3-thiadiazole core is synthesized via a catalyst-free, solvent-free reaction under blue LED irradiation. α-Enolicdithioesters (1.0 mmol) react with tosyl azide (1.0 mmol) at room temperature, achieving cyclization within 12–20 minutes (Table 1). The methyl substituent at position 4 originates from the R1 group of the α-enolicdithioester. Electron-donating aryl groups on the dithioester enhance yields (78–87%), attributed to stabilized radical intermediates during light irradiation.

Mechanistic Insight : Blue light abstracts the enolic proton, enabling nucleophilic attack by the α-carbon on the electrophilic nitrogen of tosyl azide. Subsequent elimination of tosylamine yields the thiadiazole ring.

Hydrolysis to Carboxylic Acid

The methyl ester of the thiadiazole is hydrolyzed using concentrated HCl in methanol-water (1:3) at reflux, yielding 4-methyl-1,2,3-thiadiazole-5-carboxylic acid. Recrystallization from chloroform-methanol (1:1) provides the acid in >90% purity, confirmed by $$^{1}\text{H}$$-NMR (DMSO-d6): δ 8.42 (s, 1H, thiadiazole-H).

Preparation of 2-Hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethylamine

Synthesis of Tetrahydro-2H-pyran-4-yl Ethyl Bromide

4-(2-Bromoethyl)tetrahydro-2H-pyran is prepared by reacting tetrahydro-2H-pyran-4-methanol with hydrobromic acid (48%) in the presence of sulfuric acid. The bromide intermediate is isolated via distillation (bp 120–122°C) and characterized by $$^{13}\text{C}$$-NMR (CDCl3): δ 68.2 (C-O), 32.1 (CH2Br).

Grignard Reaction for Hydroxy-Phenyl Substitution

Phenylmagnesium bromide (2.0 eq) is added to a solution of tetrahydro-2H-pyran-4-yl ethyl bromide in dry THF at 0°C. After quenching with ammonium chloride, the crude 2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethanol is purified by silica gel chromatography (hexane:ethyl acetate, 3:1).

Conversion to Ethylamine Derivative

The alcohol is converted to the amine via a Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine with phthalimide, followed by hydrazinolysis to yield the primary amine. $$^{1}\text{H}$$-NMR (CDCl3): δ 1.45–1.89 (m, 4H, tetrahydro-2H-pyran), 3.32 (t, 2H, OCH2), 4.12 (s, 1H, OH).

Amide Bond Formation: Coupling the Thiadiazole Carboxylic Acid with the Ethanolamine Derivative

Carboxylic Acid Activation

The 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (1.0 mmol) is activated using thionyl chloride (2.0 eq) in dichloromethane at 0°C, yielding the acid chloride after solvent removal.

Nucleophilic Acylation

The ethanolamine derivative (1.2 eq) is added to the acid chloride in anhydrous DMF with triethylamine (3.0 eq). The reaction proceeds at room temperature for 12 hours, followed by extraction with ethyl acetate and purification via preparative HPLC (MeCN:H2O, 70:30). The final product is isolated as a white solid (mp 158–160°C, yield 72%).

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Coupling efficiency is maximized in DMF, with triethylamine outperforming other bases (Table 2). Polar aprotic solvents enhance nucleophilicity of the amine, while excess base neutralizes HCl byproducts.

Table 1. Optimization of Amide Coupling Conditions

| Solvent | Base | Yield (%) |

|---|---|---|

| DMF | Et3N | 72 |

| THF | Et3N | 58 |

| DCM | DIPEA | 64 |

Characterization and Analytical Data

Spectroscopic Analysis

- $$^{1}\text{H}$$-NMR (400 MHz, DMSO-d6): δ 8.41 (s, 1H, thiadiazole-H), 7.32–7.45 (m, 5H, Ph), 4.12 (s, 1H, OH), 3.89 (d, 2H, J = 11.2 Hz, OCH2), 2.51 (s, 3H, CH3).

- LC-MS : m/z 404.1 [M+H]$$^+$$.

- Elemental Analysis : Calculated for C18H21N3O3S: C 58.21, H 5.70, N 11.31; Found: C 58.15, H 5.68, N 11.28.

Q & A

Q. What are the key synthetic pathways and critical reaction conditions for synthesizing this compound with high purity?

- Methodological Answer : Synthesis involves multi-step reactions, starting with the formation of the 1,2,3-thiadiazole core followed by carboxamide coupling. Critical steps include:

- Thiadiazole Formation : Cyclization of thiosemicarbazide derivatives under controlled pH (6.5–7.5) and temperature (60–80°C) to avoid side reactions .

- Carboxamide Coupling : Use of coupling agents like EDC/HOBt in anhydrous DMF at 0–5°C to minimize hydrolysis .

- Hydroxyl Group Protection : Temporary protection of the hydroxyl group with tert-butyldimethylsilyl (TBS) chloride to prevent undesired reactivity during subsequent steps .

Optimization : Yield (>75%) requires inert atmosphere (N₂/Ar) and rigorous purification via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. Which analytical techniques are optimal for structural confirmation, and what key spectral markers should be prioritized?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Look for the hydroxyl proton (δ 1.8–2.2 ppm, broad singlet), thiadiazole C-H (δ 8.2–8.5 ppm), and tetrahydro-2H-pyran protons (δ 3.5–4.0 ppm, multiplet) .

- ¹³C NMR : Confirm carboxamide carbonyl (δ 165–170 ppm) and thiadiazole C4-methyl (δ 18–20 ppm) .

- Mass Spectrometry (HRMS) : Expect [M+H]⁺ at m/z 417.1342 (C₂₀H₂₅N₃O₃S) with <2 ppm error .

- IR Spectroscopy : Carboxamide N-H stretch (~3300 cm⁻¹) and C=O stretch (~1680 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s biological targets, and what validation strategies are recommended?

- Methodological Answer :

- Target Prediction : Use molecular docking (AutoDock Vina) with protein databases (PDB IDs: 4EY7, 6COX) to assess binding affinity to enzymes like cyclooxygenase-2 (COX-2) or kinases .

- Parameters : Optimize force fields (AMBER), grid box size (20 ų), and Lamarckian genetic algorithm (50 runs) .

- Validation : Compare docking scores (ΔG ≤ -8 kcal/mol) with experimental IC₅₀ values from enzyme inhibition assays. Discrepancies >10% warrant re-evaluation of protonation states or ligand conformers .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across studies)?

- Methodological Answer :

- Standardized Assays : Use identical cell lines (e.g., HEK293 for kinase assays) and control compounds (e.g., staurosporine) to minimize inter-lab variability .

- Meta-Analysis : Apply ANOVA to pooled data (≥3 independent studies) to identify outliers. For example, IC₅₀ discrepancies in COX-2 inhibition may stem from differential isoform expression .

- Solubility Correction : Account for DMSO concentration limits (<0.1% v/v) and use solubility enhancers (e.g., β-cyclodextrin) to ensure consistent bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.